

A Comparative Guide to the Quantum Chemical Properties of 1,5-Naphthyridine

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Compound of Interest

Compound Name: 1,5-Naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of **1,5-naphthyridine**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its performance is objectively compared with two key alternatives: its structural isomer, 1,8-naphthyridine, and the closely related bicyclic heterocycle, quinoline. The data presented herein is derived from published experimental and computational studies, offering valuable insights for researchers engaged in the design and development of novel molecular entities.

Comparative Analysis of Electronic and Structural Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful tool for understanding the intrinsic electronic and structural characteristics of molecules. While a single study directly comparing **1,5-naphthyridine**, 1,8-naphthyridine, and quinoline using a consistent computational methodology is not readily available in the current literature, we can compile and compare data from various sources to discern key trends.

The reactivity and electronic properties of **1,5-naphthyridine** show similarities to quinoline.^[1] However, studies on the aromaticity of these compounds suggest that quinoline is the most aromatic, followed by the naphthyridines.^[1]

Electronic Properties

The electronic properties of these heterocycles, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining their reactivity, stability, and potential as chromophores. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of electronic transitions.

Property	1,5-Naphthyridine	1,8-Naphthyridine Derivative (L1)[2][3]	Quinoline Derivatives[4]
Computational Method	Data not available in a comparable format	DFT/B3LYP/6-31G(d)	DFT/B3LYP/6-311++G(d,p)
HOMO Energy (eV)	N/A	-6.83	-6.93 to -6.31
LUMO Energy (eV)	N/A	-1.58	-2.13 to -1.28
HOMO-LUMO Gap (eV)	N/A	5.25	4.80 to 5.03
Dipole Moment (Debye)	N/A	Data not available	2.15 to 4.59

Note: The data for the 1,8-naphthyridine derivative (L1) corresponds to 7-diacetamino-2,4-dimethyl-1,8-naphthyridine.[2][3] The range of values for quinoline derivatives reflects calculations on a series of substituted quinolines.[4] A direct comparison of the parent molecules under identical computational conditions would be necessary for definitive conclusions.

Aromaticity Indices

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. It can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA values closer to 1 indicate higher aromaticity, while more negative NICS values suggest stronger diatropic ring currents, also indicative of higher aromaticity.

Aromaticity Index	1,5-Naphthyridine	Quinoline[5]
Computational Method	BLYP/6-31G(d)[1]	B3LYP/6-311++G**[5]
HOMA (Benzene Ring)	N/A	~0.95
HOMA (Pyridine Ring)	N/A	~0.85
NICS(1) (Benzene Ring)	N/A	~ -9.0
NICS(1) (Pyridine Ring)	N/A	~ -6.0

Note: A study evaluating the aromaticity of quinolines, naphthyridines, and phenanthrolines concluded that quinoline is the most aromatic, followed by naphthyridine.[1] The provided data for quinoline is an approximation based on the graphical data presented in the cited literature for a series of derivatives.[5]

Experimental Data

Experimental data, such as UV-Vis absorption spectra, provide a valuable benchmark for validating computational results.

Compound	λ_{max} (nm)	Solvent	Reference
1,8-Naphthyridine Derivative (L1)	~320	CH ₂ Cl ₂	[2][3]
Substituted 1,5-Naphthyridines	Various	Various	[6]

The absorption maximum (λ_{max}) is related to the energy of the electronic transitions, which is influenced by the HOMO-LUMO gap. The experimental λ_{max} for a 1,8-naphthyridine derivative is reported to be around 320 nm.[2][3]

Methodologies

Computational Protocols

The quantum chemical calculations cited in this guide were primarily performed using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.

Typical DFT Protocol for Property Calculation:

- **Molecular Geometry Optimization:** The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G* or 6-311++G**).
- **Frequency Calculation:** To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
- **Property Calculation:** Once the optimized geometry is obtained, various electronic properties are calculated at the same level of theory. These include:
 - **Molecular Orbital Analysis:** Calculation of HOMO and LUMO energies and visualization of the molecular orbitals.
 - **Aromaticity Indices:** Calculation of NICS and HOMA values to quantify aromaticity.
 - **Spectroscopic Properties:** Time-dependent DFT (TD-DFT) is often used to calculate the energies of electronic transitions, which can be correlated with experimental UV-Vis spectra.

Experimental Protocols

UV-Vis Spectroscopy:

UV-Vis absorption spectra are typically recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., dichloromethane, ethanol) and placed in a cuvette. The instrument measures the absorbance of light at various wavelengths, and the wavelength of maximum absorbance (λ_{max}) is determined.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical prediction of molecular properties.

Caption: A generalized workflow for predicting molecular properties using quantum chemical calculations.

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